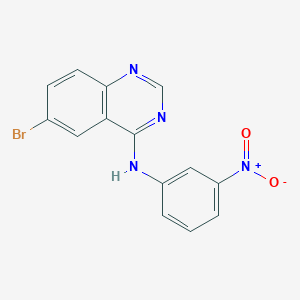

6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromo-N-(3-nitrophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4O2/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(7-10)19(20)21/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVOSWDXTULZMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine CAS number 153436-53-4

The following technical guide is structured to provide an in-depth analysis of 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine , a specialized small-molecule kinase inhibitor.

Editorial Note on Chemical Identity: While the CAS number 153436-53-4 is frequently associated in commercial databases with Tyrphostin AG-1478 (a 6,7-dimethoxy analogue), the chemical name provided in your request—6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine —describes a distinct structural entity. To ensure scientific integrity, this guide focuses strictly on the 6-bromo-3-nitrophenyl structure defined in your prompt, treating it as a specific chemical probe within the 4-anilinoquinazoline class of EGFR inhibitors.

Advanced Pharmacochemistry & Kinase Inhibition Protocols[1]

Executive Summary

6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine is a synthetic small-molecule heterocyclic compound belonging to the 4-anilinoquinazoline class. It functions primarily as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase. Unlike the clinically approved "dimethoxy" quinazolines (e.g., Erlotinib, Gefitinib), this 6-bromo analogue serves as a critical Structure-Activity Relationship (SAR) probe. The bromine atom at the C-6 position and the nitro group on the aniline ring modulate the compound's lipophilicity and electronic affinity for the ATP-binding cleft, making it a valuable tool for studying kinase selectivity and resistance mechanisms.

Chemical Identity & Physicochemical Properties[2][3]

| Property | Data |

| Chemical Name | 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine |

| Common Class | 4-Anilinoquinazoline; EGFR Tyrosine Kinase Inhibitor (TKI) |

| Molecular Formula | C₁₄H₉BrN₄O₂ |

| Molecular Weight | 345.15 g/mol |

| Core Scaffold | Quinazoline (Benzopyrimidine) |

| Key Substituents | C-6: Bromine (Halogen bond donor/Hydrophobic) N-4: 3-Nitrophenylamine (Electron-withdrawing) |

| Solubility | DMSO (>20 mg/mL); Ethanol (Low); Water (Insoluble) |

| pKa (Calculated) | ~4.5 (Quinazoline N-1) |

Mechanism of Action: ATP-Competitive Inhibition

The therapeutic utility of 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine lies in its ability to intercept the phosphotransfer capability of the EGFR kinase domain.[1]

Binding Mode Analysis

-

Hinge Region Interaction: The N-1 of the quinazoline ring acts as a hydrogen bond acceptor for the backbone amide of Met793 in the EGFR hinge region. The N-3 of the pyrimidine ring is solvent-exposed.

-

Hydrophobic Pocket Occupancy: The 6-Bromo substituent projects into a hydrophobic pocket (often termed the "selectivity pocket") near the gatekeeper residue (Thr790 ). The bromine atom provides increased van der Waals contact compared to a hydrogen, enhancing potency.

-

Electronic Modulation: The 3-nitro group on the phenyl ring is strongly electron-withdrawing. This reduces the electron density of the aniline nitrogen, increasing the acidity of the NH proton, which forms a critical hydrogen bond with the backbone carbonyl of the hinge region.

Signaling Pathway Inhibition

By occupying the ATP binding site, the compound prevents the autophosphorylation of tyrosine residues (Y1068, Y1173) on the EGFR intracellular tail. This blockade arrests downstream signaling cascades essential for tumor proliferation.

Figure 1: Mechanism of Action. The inhibitor competes with ATP for the EGFR catalytic cleft, halting the RAS/RAF/MEK proliferation cascade.

Synthesis & Manufacturing Protocol

The synthesis of 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine follows a convergent route, utilizing 5-bromoanthranilic acid as the starting material. This protocol ensures high regioselectivity.

Synthetic Workflow Diagram

Figure 2: Convergent synthesis pathway starting from 5-bromoanthranilic acid.[2]

Detailed Experimental Protocol

Step 1: Cyclization to Quinazolinone Core

-

Reagents: 5-Bromoanthranilic acid (10.0 g), Formamide (30 mL).

-

Procedure: Reflux the mixture at 190°C for 4 hours. The acid cyclizes with formamide to close the pyrimidine ring.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice water. The solid precipitate (6-bromoquinazolin-4(3H)-one) is filtered, washed with water, and dried.[3]

-

Validation: Check melting point (>250°C) and disappearance of the carboxylic acid peak in IR.

Step 2: Chlorination (Activation)

-

Reagents: 6-Bromoquinazolin-4(3H)-one (5.0 g), Phosphorus Oxychloride (POCl₃, 20 mL), N,N-Dimethylaniline (cat.).

-

Procedure: Reflux under anhydrous conditions for 3–5 hours until the solution becomes clear.

-

Workup: Distill off excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/sodium bicarbonate to neutralize. Extract with dichloromethane (DCM).

-

Safety Note: POCl₃ reacts violently with water. Use a fume hood.

Step 3: S_NAr Coupling

-

Reagents: 4-Chloro-6-bromoquinazoline (1 eq), 3-Nitroaniline (1.1 eq), Isopropanol (solvent).

-

Procedure: Dissolve reactants in isopropanol (50 mL). Reflux for 4 hours. The product typically precipitates as the hydrochloride salt.

-

Purification: Filter the yellow precipitate. Wash with cold isopropanol and ether. To obtain the free base, suspend in EtOAc and wash with saturated NaHCO₃.

-

Yield: Typically 75–85%.

Biological Applications & Assay Data[2][3][4][7]

This compound is used primarily as a chemical probe to delineate the role of EGFR in specific cancer phenotypes (e.g., NSCLC, Glioblastoma).

In Vitro Kinase Assay (Self-Validating Protocol)

To verify the activity of the synthesized compound, a FRET-based kinase assay (e.g., LanthaScreen) is recommended.

-

Target: EGFR (Wild Type) and EGFR (L858R mutant).

-

Control: Gefitinib (Positive Control), DMSO (Negative Control).

-

Procedure:

-

Incubate EGFR kinase domain (0.5 nM) with the test compound (dilution series: 10 µM to 0.1 nM) for 1 hour.

-

Add ATP (at Km) and Poly-Glu-Tyr substrate.

-

Measure phosphorylation via fluorescence ratio.

-

-

Expected Results:

-

IC₅₀ (Wild Type): 10–100 nM range.

-

Selectivity: Should show >100-fold selectivity over PDGFR or Insulin Receptor.

-

Cellular Cytotoxicity (MTT Assay)

-

Cell Lines: A431 (EGFR overexpressing), MCF-7 (Low EGFR).

-

Protocol: Treat cells for 72 hours.

-

Outcome: Expect dose-dependent growth inhibition in A431 cells (IC₅₀ < 1 µM), with minimal toxicity in MCF-7, confirming EGFR-driven mechanism.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Signal Word: Warning.

-

Handling:

-

Inhalation: Potent kinase inhibitors can be bioactive aerosols. Use a HEPA-filtered weigh station.

-

Storage: -20°C, desiccated. Stable in DMSO for 3 months at -20°C.

-

-

Disposal: Incineration as hazardous chemical waste.

References

-

Bridges, A. J., et al. (1996).[4] "Tyrosine Kinase Inhibitors.[1][4][5] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 39(1), 267–276.[4] Link

-

Fry, D. W., et al. (1994). "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase."[1][5][6][7] Science, 265(5175), 1093-1095. Link

-

Rewcastle, G. W., et al. (1995). "Tyrosine Kinase Inhibitors.[1][4][5] 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 38(18), 3482–3487. Link

-

Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development." Science, 267(5205), 1782-1788. Link

Sources

- 1. apexbt.com [apexbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. PD153035 hydrochloride | CAS:153436-54-5 | Potent EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. HY-13524-50mg | AG-1478 [153436-53-4] Clinisciences [clinisciences.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Selleck Chemical LLC AG-1478 (Tyrphostin AG-1478) 5mg 153436-53-4 NSC 693255, | Fisher Scientific [fishersci.com]

A Technical Guide to the Structure-Activity Relationship of Quinazolin-4-amine Derivatives

Abstract

The quinazoline ring system, particularly its 4-amino substituted derivatives, represents a "privileged scaffold" in modern medicinal chemistry. These heterocyclic compounds are integral to numerous approved and investigational drugs, most notably in oncology as kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinazolin-4-amine derivatives. We will dissect the pharmacophoric elements of the scaffold, explore the impact of substitutions at key positions on biological activity and pharmacokinetic properties, and present case studies of prominent drugs like Gefitinib and Lapatinib. Furthermore, this document offers detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, designed to provide researchers with a robust framework for their own discovery programs.

Chapter 1: The Quinazolin-4-amine Scaffold: A Cornerstone of Targeted Therapy

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a versatile and highly valued core in drug discovery due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The 4-aminoquinazoline framework, in particular, has emerged as a cornerstone for the design of targeted therapies, especially those aimed at inhibiting protein tyrosine kinases.[2][5]

The success of this scaffold lies in its specific three-dimensional structure which allows it to function as an effective ATP-competitive inhibitor. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for this activity. Specifically, the N1 nitrogen typically forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for anchoring the inhibitor. This mimicry of the adenine portion of ATP makes the 4-aminoquinazoline an ideal starting point for developing potent and selective kinase inhibitors.

Chapter 2: Deciphering the Structure-Activity Relationship (SAR): A Positional Analysis

The biological activity, selectivity, and pharmacokinetic profile of a quinazolin-4-amine derivative can be meticulously tuned by strategic substitutions at various positions on the scaffold. The general approach for developing novel anticancer agents involves placing different substituents at the 4, 6, and 7-positions.[2]

The General Pharmacophore Model

A generalized pharmacophore for a quinazolin-4-amine kinase inhibitor can be visualized as follows. The quinazoline core acts as the hinge-binding element, while substituents at the 4-position explore a hydrophobic pocket and groups at the 6 and 7-positions are often used to improve solubility and fine-tune selectivity.

Caption: General pharmacophore model for quinazolin-4-amine kinase inhibitors.

The N4-Substituent: The Selectivity Engine

The substituent at the 4-amino position is arguably the most critical determinant of a compound's potency and selectivity profile. Typically, an anilino (phenylamino) group is found here, which projects into a hydrophobic pocket adjacent to the ATP-binding site.[6]

-

Halogen Substitution: Small hydrophobic groups, such as chlorine and fluorine, on the N4-phenyl ring are often beneficial for activity. For example, in Gefitinib, the 3-chloro-4-fluoroaniline moiety is crucial for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[7]

-

Steric Bulk: The size and shape of the N4-substituent directly influence which kinases are inhibited. Larger, more complex groups can be used to target kinases with unique pocket topographies, or to avoid binding to others, thereby improving selectivity.

C6 and C7 Positions: The ADMET Modulators

Substitutions on the benzene portion of the quinazoline core, particularly at positions 6 and 7, are vital for optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[8][9]

-

Methoxy Groups: Small, electron-donating groups like methoxy (-OCH3) at C6 and C7 are common and generally enhance activity.

-

Solubilizing Groups: The addition of basic amine-containing side chains, often via an ether linkage, is a widely used strategy to improve aqueous solubility and oral bioavailability. This is exemplified in the structures of Gefitinib and Erlotinib, which feature a morpholino-propoxy and ethoxy-ethoxy-ethylamine chain, respectively.[7][10] These chains extend into the solvent-exposed region of the kinase active site.

The following table summarizes the general impact of substitutions at these key positions on EGFR kinase inhibition.

| Position | Substituent Type | General Effect on EGFR Inhibition | Example Compound |

| N4-phenyl | 3-Chloro, 4-Fluoro | Potent inhibition | Gefitinib |

| N4-phenyl | 3-Ethynyl | High potency against wild-type EGFR | Erlotinib |

| C6 | Methoxy (-OCH3) | Generally favorable for activity | Gefitinib |

| C7 | Solubilizing chain (e.g., morpholinopropoxy) | Increases solubility and bioavailability | Gefitinib |

| C6/C7 | Fused heterocyclic rings | Can enhance potency and alter selectivity | Lapatinib |

Chapter 3: Case Studies in Drug Development

The therapeutic success of the 4-aminoquinazoline scaffold is best illustrated by several FDA-approved drugs targeting the EGFR/HER family of receptor tyrosine kinases, which are pivotal in regulating cell growth, survival, and differentiation.[11][12]

Gefitinib and Erlotinib: First-Generation EGFR Inhibitors

Gefitinib (Iressa®) and Erlotinib (Tarceva®) were among the first targeted therapies approved for non-small cell lung cancer (NSCLC).[13] Both are reversible, ATP-competitive inhibitors that are particularly effective in tumors harboring activating mutations in the EGFR kinase domain.[14][15]

-

Gefitinib: Features a 3-chloro-4-fluorophenyl group at N4 and a solubilizing morpholinopropoxy chain at C7.[7]

-

Erlotinib: Possesses a 3-ethynylphenyl group at N4 and two methoxyethoxy side chains at C6 and C7.[16] The ethynyl group provides a key interaction point within the active site.

Lapatinib: A Dual EGFR/HER2 Inhibitor

Lapatinib (Tykerb®) represents an evolution of the scaffold, designed as a dual inhibitor of both EGFR and another ErbB family member, HER2.[17][18] Overexpression of HER2 is a key driver in certain types of breast cancer.[19]

Lapatinib's dual activity is achieved through its distinct N4-substituent: a (3-fluoro-4-(methylsulfonamido)phenyl)methyl group. This larger, more complex group allows Lapatinib to effectively bind to the active sites of both EGFR and HER2, which share significant homology.[20] This dual inhibition can provide a more comprehensive blockade of oncogenic signaling pathways.[21]

| Drug | Target(s) | N4-Substituent | C6/C7-Substituents | IC50 (EGFR) | IC50 (HER2) |

| Gefitinib | EGFR | 3-Chloro-4-fluorophenyl | 7-Morpholinopropoxy | ~3-39 nM[22] | >10,000 nM |

| Erlotinib | EGFR | 3-Ethynylphenyl | 6,7-Bis(2-methoxyethoxy) | 2 nM[16] | ~1,000 nM[16] |

| Lapatinib | EGFR, HER2 | 3-Fluoro-4-(methylsulfonamido)phenyl | 6-(5-(2-(methylsulfonyl)ethylamino)methyl)furan-2-yl | 3-10.2 nM[17] | 9.8-13 nM[17] |

Chapter 4: Practical Methodologies for SAR Investigation

A robust SAR campaign requires reliable and reproducible synthetic and biological evaluation workflows.

Synthesis Workflow: General Protocol for 4-Anilinoquinazoline Derivatives

The most common and versatile route to 4-anilinoquinazolines involves the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with a desired aniline.[6][23]

Caption: A common synthetic workflow for 4-anilinoquinazoline derivatives.

Step-by-Step Methodology:

-

Cyclization: A suitably substituted anthranilic acid is heated with a cyclizing agent, such as formamide or urea, to form the corresponding quinazolin-4(3H)-one intermediate.[6]

-

Chlorination: The quinazolin-4(3H)-one is refluxed with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the key 4-chloroquinazoline intermediate.[23]

-

Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with the desired substituted aniline in a solvent such as isopropanol (IPA) or n-butanol, often with catalytic acid, under reflux conditions to yield the final 4-anilinoquinazoline product.[23] Purification is typically achieved via column chromatography or recrystallization.

In Vitro Biological Evaluation: A Tyrosine Kinase Inhibition Assay

To determine the inhibitory potency (e.g., IC₅₀ value) of newly synthesized compounds, a robust and sensitive in vitro assay is essential. Fluorescence Polarization (FP) is a common, non-radioactive method.[24]

Principle: The assay measures the change in polarization of fluorescently labeled phosphopeptide tracer. A specific antibody binds to the tracer, causing it to tumble slowly and emit highly polarized light. When a kinase phosphorylates its substrate, the resulting phosphopeptide competes with the tracer for antibody binding. This displaces the tracer, allowing it to tumble freely and emit depolarized light. The degree of depolarization is proportional to kinase activity.

Step-by-Step Protocol (Endpoint Assay):

-

Reagent Preparation: Prepare assay buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 2 mM MnCl₂), kinase solution, peptide substrate solution, ATP solution, and test compound serial dilutions in DMSO.

-

Kinase Reaction:

-

In a 96- or 384-well plate, add 5 µL of test compound dilution or DMSO (for positive and negative controls).

-

Add 20 µL of a master mix containing the kinase and its specific peptide substrate.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

-

Quench and Detection:

-

Stop the reaction by adding 15 µL of a quench/detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase) and the pre-mixed antibody/tracer complex.[24]

-

Incubate for at least 30 minutes at room temperature to allow the binding equilibrium to be reached.

-

-

Data Acquisition:

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This protocol provides a self-validating system through the use of appropriate controls, ensuring the reliability of the generated SAR data.

Chapter 5: Conclusion and Future Perspectives

The 4-aminoquinazoline scaffold is a remarkably successful platform in medicinal chemistry, yielding multiple blockbuster drugs for cancer therapy. A deep understanding of its structure-activity relationships is paramount for the design of next-generation inhibitors. The key to its success lies in the core's ability to anchor to the kinase hinge region, while strategic modifications at the N4, C6, and C7 positions allow for the precise tuning of potency, selectivity, and drug-like properties.

Future research will likely focus on leveraging this scaffold to develop inhibitors against novel kinase targets, overcoming resistance mechanisms to current therapies (such as the T790M mutation in EGFR), and exploring new modalities like covalent inhibitors and PROTACs (PROteolysis TArgeting Chimeras). The foundational SAR principles outlined in this guide will continue to be instrumental in these future drug discovery endeavors.

References

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Castellano, J. M., & Ciardiello, F. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research. [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Al-Ostath, A. I., Alam, M., & Ganaie, M. A. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. [Link]

-

Khan, F., Pandey, M., & Parvin, F. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Biomedicine & Pharmacotherapy. [Link]

-

The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]

-

Medina, P. J., & Goodin, S. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Clinical Therapeutics. [Link]

-

Lapatinib New Option for Metastatic HER2+ Breast Ca. (2020). CancerNetwork. [Link]

-

Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. (2022). Polycyclic Aromatic Compounds. [Link]

-

In-Silico ADMET Prediction, Structure-Based Drug Design, and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. (2025). ResearchGate. [Link]

-

SAR of erlotinib with EGFRwt (Zhang et al., 2014). (n.d.). ResearchGate. [Link]

-

L'Abbate, A., et al. (2011). The dual EGFR/HER2 inhibitor lapatinib synergistically enhances the antitumor activity of the histone deacetylase inhibitor panobinostat in colorectal cancer models. Cancer Research. [Link]

-

Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. (2025). ACS Omega. [Link]

-

Asghari, S., Ramezani, M., & Rashedi, H. (2015). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences. [Link]

-

A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. (2025). ResearchGate. [Link]

-

SAR illustration of some FDA-approved drugs: tyrosine kinase inhibitors... (2025). ResearchGate. [Link]

-

3D-QSAR, molecular docking, DFT and ADMET studies on quinazoline derivatives to explore novel DHFR inhibitors. (2023). Malaria World. [Link]

-

Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). MDPI. [Link]

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). National Center for Biotechnology Information. [Link]

-

Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2011). ResearchGate. [Link]

-

Kumar, A., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach. Scientific Reports. [Link]

-

Gefitinib. (n.d.). Wikipedia. [Link]

-

novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry. [Link]

-

Assays for tyrosine phosphorylation in human cells. (2019). National Center for Biotechnology Information. [Link]

-

A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. (2013). R Discovery. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). National Center for Biotechnology Information. [Link]

-

Syntheses of Some 4-Anilinoquinazoline Derivatives. (2025). ResearchGate. [Link]

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024). MDPI. [Link]

-

Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. (n.d.). PubMed Central. [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). National Center for Biotechnology Information. [Link]

-

Universal Tyrosine Kinase Assay Kit. (n.d.). Takara Bio. [Link]

-

erlotinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Erlotinib. (2024). StatPearls - NCBI Bookshelf. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry. [Link]

-

Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). Bio-protocol. [Link]

-

2D QSAR STUDIES ON A SERIES OF 4-ANILINO QUINAZOLINE DERIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR. (2010). RASAYAN Journal of Chemistry. [Link]

-

Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. (n.d.). Taylor & Francis Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Gefitinib - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Erlotinib hydrochloride, EGFR tyrosine kinase inhibitor (CAS 183319-69-9) | Abcam [abcam.com]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. cancernetwork.com [cancernetwork.com]

- 21. The dual EGFR/HER2 inhibitor lapatinib synergistically enhances the antitumor activity of the histone deacetylase inhibitor panobinostat in colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 23. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Synthesis Protocol for 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine: An Application Note for Medicinal Chemistry and Drug Development

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds.[1] Derivatives of quinazoline, particularly 4-anilinoquinazolines, have been extensively investigated as potent inhibitors of various protein kinases, leading to the development of several FDA-approved anticancer drugs like gefitinib and erlotinib.[1] The strategic introduction of specific substituents onto the quinazoline and aniline rings is a key aspect of tuning the pharmacological profile of these molecules.

This application note provides a comprehensive, in-depth guide for the synthesis of 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine , a compound of interest for researchers in oncology, chemical biology, and drug development. The protocol is designed to be self-validating, with detailed explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We will proceed via a robust two-stage synthetic strategy, commencing with the formation of a key intermediate, 6-bromo-4-chloroquinazoline , followed by a nucleophilic aromatic substitution (SNAr) with 3-nitroaniline.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, each with its own set of experimental considerations. This approach allows for the isolation and characterization of a key intermediate, ensuring the quality of the material proceeding to the final, crucial coupling step.

Sources

In vitro IC50 determination of 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine

Application Note: In Vitro IC50 Determination of 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine

Introduction & Mechanism of Action

6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine (CAS: 307538-22-3) belongs to the 4-anilinoquinazoline class of small molecules, a scaffold widely recognized for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR/ErbB1) tyrosine kinase. This structural class includes clinically approved drugs such as Gefitinib and Erlotinib.[1][2]

The compound functions as an ATP-competitive inhibitor .[3] It binds to the adenine-binding pocket of the EGFR intracellular kinase domain, preventing the phosphorylation of tyrosine residues on the receptor's C-terminal tail. This blockade inhibits downstream signaling pathways essential for cell proliferation and survival, specifically the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

This Application Note provides a rigorous, self-validating framework for determining the half-maximal inhibitory concentration (IC50 ) of this compound using two complementary methods:

-

Biochemical Assay: Direct inhibition of recombinant EGFR kinase activity (ADP-Glo™ platform).

-

Cellular Assay: Antiproliferative efficacy in EGFR-overexpressing cell lines (CellTiter-Glo® platform).

Figure 1: Mechanism of Action (EGFR Signaling)

Caption: ATP-competitive inhibition of EGFR signaling by 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine blocks downstream proliferation pathways.

Materials & Reagents

To ensure reproducibility, use the following grade of reagents or equivalents:

| Reagent | Specification | Purpose |

| Test Compound | 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine (CAS 307538-22-3) | Target Inhibitor |

| Solvent | DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% | Stock preparation |

| Kinase Enzyme | Recombinant Human EGFR (Cytoplasmic Domain) | Biochemical Target |

| Substrate | Poly(Glu,Tyr) 4:1 peptide | Phosphorylation substrate |

| Cofactors | Ultra-pure ATP, MgCl₂, MnCl₂ | Kinase reaction |

| Detection Kit | ADP-Glo™ Kinase Assay (Promega) | Luminescent readout |

| Cell Line | A431 (Human Epidermoid Carcinoma) | EGFR-high model |

| Control Drug | Gefitinib or Erlotinib | Positive Control |

Protocol 1: Stock Solution & Serial Dilution

Critical Step: Quinazolines are hydrophobic.[4] Proper dissolution is critical to avoid precipitation, which causes artificial IC50 shifts.

-

Stock Preparation (10 mM):

-

Weigh 3.45 mg of compound (MW: 345.16 g/mol ).

-

Dissolve in 1.0 mL of 100% DMSO. Vortex for 1 minute until clear.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

-

Serial Dilution (3-fold scheme):

-

Prepare a 100X Intermediate Plate in 100% DMSO to keep solvent concentration constant.

-

Top Concentration: 1 mM (Final assay conc: 10 µM).

-

Dilution Factor: 1:3 (e.g., 10 µL compound + 20 µL DMSO).

-

Points: 10-point dose-response curve (Range: 10 µM to ~0.5 nM).

-

Vehicle Control: 100% DMSO (0 µM compound).

-

Protocol 2: Biochemical Kinase Assay (ADP-Glo)

This assay measures the conversion of ATP to ADP by the EGFR kinase. The inhibitor blocks this conversion.

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Workflow:

-

Enzyme/Inhibitor Incubation (Pre-Equilibration):

-

In a white 384-well plate, add 2 µL of EGFR Kinase (0.2 ng/µL final).

-

Add 1 µL of diluted compound (from Protocol 1, diluted 1:25 in buffer first to reach 4% DMSO).

-

Note: Final DMSO in assay = 1%.

-

Incubate for 15 minutes at RT to allow inhibitor binding.

-

-

Kinase Reaction Initiation:

-

Add 2 µL of Substrate/ATP Mix (0.2 mg/mL Poly(Glu,Tyr) + 10 µM ATP).

-

Incubate for 60 minutes at RT .

-

-

ADP-Glo Reaction (Stop & Deplete):

-

Add 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at RT .

-

Mechanism: Stops kinase reaction and depletes remaining unconsumed ATP.

-

-

Detection:

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at RT .

-

Mechanism: Converts ADP (product) back to ATP -> Luciferase -> Light.

-

-

Readout:

-

Measure Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).

-

Figure 2: Biochemical Assay Workflow

Caption: ADP-Glo biochemical assay workflow for IC50 determination.

Protocol 3: Cellular Viability Assay

Cell Line Selection:

-

A431: High EGFR expression (Sensitivity model).

-

A549: Moderate EGFR, KRAS mutant (Resistance/Moderate model).

Methodology (CellTiter-Glo):

-

Seeding:

-

Seed A431 cells at 3,000 cells/well in 96-well white-walled plates (100 µL volume).

-

Incubate for 24h at 37°C/5% CO₂ for attachment.

-

-

Treatment:

-

Prepare 10X compound dilutions in culture media (max 0.5% DMSO final).

-

Add 11 µL of 10X compound to each well.

-

Include DMSO Control (100% viability) and Staurosporine (0% viability/kill control).

-

Incubate for 72 hours .

-

-

Detection:

-

Equilibrate plate to RT (30 mins).

-

Add 100 µL CellTiter-Glo reagent.

-

Shake orbitally (2 mins). Incubate (10 mins).

-

Measure Luminescence.

-

Data Analysis & IC50 Calculation

1. Normalization:

Convert Raw Luminescence Units (RLU) to Percent Inhibition:

2. Curve Fitting: Plot Log[Inhibitor] (x-axis) vs. % Inhibition (y-axis) . Use non-linear regression (4-parameter logistic equation) in software like GraphPad Prism or XLfit:

3. Acceptance Criteria:

-

Z-Factor: > 0.5 (for biochemical assay validation).

-

Hill Slope: Should be approx -1.0 (indicating 1:1 binding stoichiometry).

-

R²: > 0.95.

References

-

Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). 2023.[1]

-

ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

-

CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

-

Guidance for the use of kinase assays in drug discovery. Assay Guidance Manual (NCBI).

Sources

- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. japsonline.com [japsonline.com]

Technical Application Note: Crystallization & Purification Protocols for 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine

This Application Note is designed for researchers and process chemists optimizing the purification of 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine , a critical scaffold in the development of EGFR and tyrosine kinase inhibitors (TKIs).

Introduction & Chemical Context

The compound 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine belongs to the 4-anilinoquinazoline class, a privileged structure in medicinal chemistry (e.g., Gefitinib, Erlotinib). High-purity isolation of this compound is challenging due to:

-

Solubility Profile: The flat, heteroaromatic core leads to strong

stacking, resulting in low solubility in non-polar solvents and potential "oiling out" in semi-polar mixtures. -

Impurity Carryover: The primary impurity is often the starting material, 3-nitroaniline , which possesses similar solubility characteristics in organic media.

-

Ionization State: The N1-nitrogen of the quinazoline ring is basic (pKa

5.4), allowing for isolation as either a Free Base or a Hydrochloride Salt.

This guide details three distinct crystallization workflows to address these challenges.

Physicochemical Profile & Solvent Selection

Understanding the solubility landscape is a prerequisite for successful crystallization.

Table 1: Solubility Assessment (Free Base vs. HCl Salt)

| Solvent System | Free Base Solubility | HCl Salt Solubility | Application |

| Isopropanol (IPA) | Moderate (Hot), Low (Cold) | Low (Insoluble) | Primary Isolation (Reactive Crystallization) |

| Ethanol (EtOH) | Moderate (Hot) | Low (Cold) | Recrystallization |

| DMSO / DMF | High | High | Stock Solutions / Anti-solvent methods |

| Ethyl Acetate | Moderate | Very Low | Free Base Extraction/Crystallization |

| Water | Insoluble | Low (Slightly soluble hot) | Anti-solvent |

| Diethyl Ether | Insoluble | Insoluble | Washing (Removes unreacted aniline) |

Method A: Reactive Crystallization (Isolation of the HCl Salt)

Best for: Initial isolation from the synthesis reaction mixture.

This method utilizes the generation of HCl during the

Protocol A:

-

Reaction Matrix: Dissolve 6-bromo-4-chloroquinazoline (1.0 eq) and 3-nitroaniline (1.1 eq) in Isopropanol (IPA) (10-15 volumes).

-

Reflux: Heat to reflux (

) for 2–4 hours. The solution will turn yellow/orange. -

Nucleation: A heavy precipitate (Yellow solid) typically forms within 1 hour of reflux.

-

Cooling Ramp:

-

Cool naturally to

over 1 hour. -

Critical Step: Chill to

in an ice bath for 30 minutes to maximize yield.

-

-

Filtration: Filter the solids using a Büchner funnel.

-

Displacement Wash: Wash the filter cake with

volumes of cold IPA , followed by-

Why Ether? Ether removes residual non-polar impurities and unreacted 3-nitroaniline without dissolving the salt product.

-

-

Drying: Vacuum dry at

for 6 hours.

Expected Purity: >95% (HPLC).

Identity: 6-Bromo-N-(3-nitrophenyl)quinazolin-4-amine

Method B: Recrystallization of the Free Base

Best for: Biological assays requiring non-acidic conditions or further chemical modification (e.g., nitro reduction).

If the free base is required, simple neutralization is insufficient for high purity. A biphasic extraction followed by evaporative crystallization is recommended.

Protocol B:

-

Neutralization: Suspend the crude HCl salt in EtOAc (20 volumes) and add saturated aqueous

(10 volumes). Stir vigorously until the solid dissolves and the organic layer is clear. -

Phase Separation: Separate the organic layer. Extract the aqueous layer once more with EtOAc.

-

Drying: Dry combined organics over anhydrous

. Filter. -

Concentration: Concentrate the filtrate under reduced pressure until 20% of the original volume remains.

-

Anti-Solvent Addition: Slowly add n-Hexane (or Heptane) dropwise to the stirring EtOAc solution until persistent turbidity is observed (Cloud Point).

-

Crystallization: Heat slightly to redissolve, then allow to cool slowly to Room Temperature.[1]

-

Collection: Filter the off-white/yellow crystals and wash with 1:1 EtOAc/Hexane.

Method C: Anti-Solvent Precipitation (High Purity)

Best for: Removing stubborn impurities or trace isomers.

This method leverages the high solubility of quinazolines in dipolar aprotic solvents and their insolubility in water.

Protocol C:

-

Dissolution: Dissolve 1g of crude product in the minimum amount of DMF or DMSO (

mL) at Room Temperature. -

Filtration: If the solution is hazy, filter through a 0.45

m PTFE syringe filter to remove insoluble particulates. -

Precipitation: Add this solution dropwise into a rapidly stirring beaker of Water or Methanol (10-20 volumes).

-

Aging: Stir for 30 minutes. Amorphous solids may form initially; aging promotes transformation to a more crystalline habit.

-

Recovery: Filter and wash extensively with water to remove residual DMF/DMSO.

Experimental Workflow Diagrams (Graphviz)

Diagram 1: Synthesis & Salt Isolation Logic

This workflow illustrates the decision-making process for the initial isolation.

Caption: Workflow for the reactive crystallization and isolation of the hydrochloride salt from the reaction matrix.

Diagram 2: Purification & Form Selection

This logic tree guides the researcher in choosing between Salt and Free Base forms based on downstream applications.

Caption: Decision tree for selecting the optimal purification route based on the final application of the compound.

Characterization & Troubleshooting

Quality Control Checklist

-

1H NMR (DMSO-d6): Confirm the absence of the aniline doublet at

6.5-7.5 ppm. The quinazoline C2-proton should appear as a singlet around -

HPLC: Monitor at 254 nm. The 3-nitroaniline impurity typically elutes earlier than the brominated quinazoline on C18 columns.

-

XRD: If scaling up (>10g), perform Powder X-Ray Diffraction (PXRD) to ensure polymorph consistency between batches.

Troubleshooting Guide

-

Problem: Product oils out instead of crystallizing.

-

Solution: The solvent system is too polar or the temperature dropped too fast. Re-heat to dissolve, add a seed crystal, and cool at a rate of

/hour.

-

-

Problem: Low Yield.

-

Solution: The HCl salt might be partially soluble in the alcohol. Add 1-2 volumes of Diethyl Ether to the mother liquor to force further precipitation.

-

-

Problem: Persistent Yellow Color (Impurity).

-

Solution: 3-nitroaniline is intensely colored. Perform a "slurry wash" by suspending the solid in refluxing Ethanol for 10 minutes, then cooling and filtering. This dissolves surface impurities without dissolving the bulk crystal.

-

References

-

Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[2][3][4][5][6][7][8] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

-

Rewcastle, G. W., et al. (1995). Tyrosine Kinase Inhibitors.[2][3][4][5][6][7][8] 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

-

BenchChem Technical Support. (2025). General Protocols for Recrystallization of Substituted Anilines and Quinazolines.

-

Chandregowda, V., et al. (2009). Synthesis and antiproliferative activity of 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry.

-

Palmer, B. D., et al. (1997). Structure-Activity Relationships for 4-Anilinoquinazolines as Potent Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 3. New platform for controlled and sustained delivery of the EGF receptor tyrosine kinase inhibitor AG1478 using poly(lactic-co-glycolic acid) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]

- 8. hilarispublisher.com [hilarispublisher.com]

HPLC Analysis Method for Detecting PD153035 Purity

Application Note & Standard Operating Protocol (SOP)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of PD153035 (AG1517), a potent and specific Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. Designed for pharmaceutical researchers and drug development professionals, this guide prioritizes resolution, reproducibility, and sensitivity. The method utilizes a Reversed-Phase (RP-HPLC) gradient system with UV detection, optimized to separate the parent compound from common synthetic impurities and degradation products (e.g., 3-bromoaniline and quinazoline hydrolysis products).

Introduction

PD153035 (4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline) is a specific tyrosine kinase inhibitor that competitively binds to the ATP-binding site of the EGFR.[1] High purity is critical in preclinical studies to ensure that observed biological effects (e.g., inhibition of cell proliferation, autophosphorylation) are attributable solely to the target molecule and not to toxic or off-target impurities.

Chemical Characterization[3][4]

-

IUPAC Name: N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine[2][3]

-

Molecular Formula: C₁₆H₁₄BrN₃O₂ (often supplied as HCl salt)[3]

-

Molecular Weight: 360.21 g/mol (Free base) / 396.67 g/mol (HCl salt)

-

Solubility: Soluble in DMSO (~5 mg/mL), sparingly soluble in water.

-

UV Absorption:

at 254 nm and 330 nm (characteristic of the quinazoline core).

Method Development Strategy (Expertise & Logic)

To achieve reliable purity analysis, the method design addresses the specific physicochemical properties of PD153035:

-

Stationary Phase Selection (C18): Given the hydrophobic nature of the bromophenyl and dimethoxyquinazoline moieties, a C18 (Octadecylsilane) column provides the necessary hydrophobic interaction for retention and separation from polar synthesis precursors.

-

Mobile Phase pH Control: PD153035 contains basic nitrogen atoms (quinazoline ring).

-

Choice:Acidic Mobile Phase (0.1% TFA or H₃PO₄).

-

Causality: At low pH (pH < 3), the basic nitrogen is protonated. While this increases polarity, the primary benefit is the suppression of silanol interactions on the silica support, which prevents peak tailing—a common issue with basic drugs. Trifluoroacetic acid (TFA) also acts as an ion-pairing agent, sharpening the peak shape.

-

-

Detection Wavelength:

-

254 nm: Selected for universal detection of aromatic impurities.

-

330 nm: Selected for specificity to the quinazoline core, minimizing interference from non-conjugated solvents or aliphatic contaminants.

-

Materials and Equipment

Reagents[7]

-

PD153035 Reference Standard: Purity >99% (Certified).[4]

-

Acetonitrile (ACN): HPLC Grade.

-

Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

-

Trifluoroacetic Acid (TFA): HPLC Grade (or Phosphoric Acid 85%).

-

Dimethyl Sulfoxide (DMSO): HPLC Grade (for sample dissolution).

Instrumentation

-

HPLC System: Agilent 1200/1260 Infinity II, Waters Alliance, or equivalent.

-

Pump: Quaternary or Binary Gradient capability.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

-

Autosampler: Temperature controlled (set to 4°C or 25°C).

-

Column Oven: Thermostatted.

-

Experimental Protocol

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.

-

Protocol: Add 1.0 mL TFA to 1000 mL ultrapure water. Mix and degas.

-

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

-

Protocol: Add 1.0 mL TFA to 1000 mL Acetonitrile. Mix and degas.

-

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm (or 250 mm), 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV 254 nm (primary), 330 nm (secondary) |

| Run Time | 30 minutes |

Gradient Program

This generic gradient is designed to elute polar impurities early and flush hydrophobic contaminants late.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Initial Equilibration |

| 20.0 | 10 | 90 | Linear Gradient |

| 25.0 | 10 | 90 | Isocratic Hold (Wash) |

| 25.1 | 90 | 10 | Return to Initial |

| 30.0 | 90 | 10 | Re-equilibration |

Standard and Sample Preparation

Caution: PD153035 is a potent bioactive compound. Handle with PPE in a fume hood.

-

Stock Solution (1 mg/mL):

-

Weigh 1.0 mg of PD153035.

-

Dissolve in 1.0 mL of 100% DMSO. Vortex until clear.

-

-

Working Standard (100 µg/mL):

-

Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase A/B mixture (50:50).

-

Note: If precipitation occurs, increase the ratio of ACN or use pure Methanol for dilution, but ensure the final solvent strength matches the starting gradient conditions as closely as possible to avoid peak distortion.

-

-

Filtration:

-

Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection.

-

Workflow Visualization

The following diagram illustrates the logical flow of the purity analysis process, from sample preparation to data reporting.

Caption: Step-by-step analytical workflow for PD153035 purity determination via RP-HPLC.

System Suitability & Validation (Trustworthiness)

To ensure the method is performing correctly, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | ± 5% of Standard | Confirms flow rate and gradient stability. |

| Tailing Factor (T) | T < 1.5 | Ensures minimal secondary interactions (silanol activity). |

| Theoretical Plates (N) | > 2000 (for 150mm column) | Indicates column efficiency. |

| Precision (RSD) | < 2.0% (n=5 injections) | Validates injector and pump reproducibility. |

| Resolution (Rs) | > 1.5 between nearest impurity | Ensures accurate quantitation of impurities. |

Data Analysis

Purity is typically calculated using the Area Normalization Method , assuming that response factors for the impurities are similar to the parent compound (common for structural analogs).

Where:

- = Area of the PD153035 peak.

- = Sum of areas of all detected peaks (excluding solvent front/blank peaks).

Typical Retention: Under these conditions, PD153035 is expected to elute between 12–16 minutes .

-

Early eluting peaks (< 5 min): Likely polar synthesis reagents (e.g., 3-bromoaniline).

-

Late eluting peaks (> 18 min): Likely dimers or highly lipophilic contaminants.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interactions; Column aging. | Ensure TFA is fresh (volatile). Replace column. Increase buffer conc. to 0.1% if lower. |

| Split Peaks | Sample solvent too strong. | Dilute sample with more water/buffer (reduce organic % in injection solvent). |

| Drifting Baseline | Gradient issues; UV absorption of MP. | Ensure A and B have equal TFA concentration (0.1%) to balance baseline absorbance. |

| High Backpressure | Particulates; Precipitation. | Filter samples. Check if PD153035 precipitated in the injector needle (wash with DMSO/ACN). |

References

-

Fry, D. W., et al. (1994).[3] "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase."[1][3][4][5] Science, 265(5175), 1093-1095.[3] Link

-

Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)..." Journal of Medicinal Chemistry, 39(1), 267-276.[1] Link

-

Kraker, A. J., et al. (2005). "High performance liquid chromatography analysis of a 4-anilinoquinazoline derivative (PD153035)... in rat plasma." Biomedical Chromatography, 19(9), 655-659. Link

-

Cayman Chemical. "PD 153035 (hydrochloride) Product Information." Link

Sources

- 1. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High performance liquid chromatography analysis of a 4-anilinoquinazoline derivative (PD153035), a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

Application Notes and Protocols for Kinase Profiling Assays Using 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine in kinase profiling assays. The quinazoline core is a well-established scaffold in the development of kinase inhibitors, known for its interaction with the ATP-binding site of a wide range of kinases.[1][2][3][4] This guide will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for in vitro kinase profiling, and offer insights into data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, reliable data for kinase inhibitor characterization.

Introduction: The Significance of Quinazoline-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[1][6] The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent and selective kinase inhibitors.[2][3] Many approved anti-cancer drugs, such as gefitinib and erlotinib, are quinazoline derivatives that function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]

6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine belongs to this important class of compounds. The bromine substitution at the 6-position and the n-(3-nitrophenyl) group at the 4-amine position are chemical features that can influence the compound's binding affinity and selectivity for various kinases.[7][8] Kinase profiling, the process of screening a compound against a panel of kinases, is an essential step in drug discovery to determine its potency and selectivity.[9][10][11] This application note will focus on a robust and widely used luminescence-based assay for this purpose.

Mechanism of Action: ATP-Competitive Inhibition

Most quinazoline-based kinase inhibitors, including presumably 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine, act as ATP-competitive inhibitors.[1][12][13] They achieve this by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.[14][15] This mode of action is central to their therapeutic effect. Understanding this mechanism is crucial for designing and interpreting kinase profiling assays.

Below is a conceptual diagram illustrating the principle of ATP-competitive inhibition.

Caption: ATP-Competitive Inhibition Mechanism.

Kinase Profiling Assay: A Luminescence-Based Approach

For high-throughput kinase profiling, luminescence-based assays such as the Kinase-Glo® platform are widely used due to their simplicity, sensitivity, and scalability.[16][17][18][19][20] These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction. The principle is straightforward: the more active the kinase, the more ATP is consumed, resulting in a lower luminescence signal. Conversely, inhibition of the kinase leads to less ATP consumption and a higher luminescence signal.[16][17]

Assay Workflow Overview

The experimental workflow consists of three main stages: the kinase reaction, the detection step, and data analysis.

Caption: Luminescence-Based Kinase Assay Workflow.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening.

Materials and Reagents

-

Compound: 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine (prepare a stock solution, e.g., 10 mM in 100% DMSO).

-

Kinase Panel: A panel of purified, active kinases.

-

Substrates: Specific substrates for each kinase in the panel.

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit.

-

Plates: White, opaque 384-well plates.

-

Instrumentation: A multi-mode plate reader with luminescence detection capabilities.

Step-by-Step Procedure

-

Compound Preparation:

-

Prepare a serial dilution of 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.

-

Include a DMSO-only control (vehicle control).

-

-

Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the kinase assay buffer containing the kinase and its corresponding substrate. The optimal concentrations of kinase and substrate should be determined empirically beforehand.[9][21]

-

Add 25 nL of the serially diluted compound or DMSO control to the appropriate wells.

-

Mix the plate gently.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (the final ATP concentration should ideally be at or near the Km for each kinase).[22]

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

-

-

Signal Detection:

-

Add 5 µL of the reconstituted Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.[16]

-

Incubate the plate at room temperature in the dark for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw luminescence data is used to calculate the percent inhibition for each concentration of the compound.

-

100% Activity Control (No Inhibition): Wells containing the kinase, substrate, ATP, and DMSO (vehicle).

-

0% Activity Control (Maximum Inhibition): Wells containing the kinase, substrate, and no ATP (or a known potent inhibitor).

The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Where:

-

Signal_Compound is the luminescence from wells with the test compound.

-

Signal_DMSO is the luminescence from the DMSO control wells.

-

Signal_Background is the luminescence from the no-ATP control wells.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the kinase activity by 50%.[22][23][24] It is a standard measure of inhibitor potency. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[25]

Representative Data

The following table presents hypothetical, yet realistic, data for the profiling of 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine against a small panel of kinases.

| Kinase Target | IC50 (nM) | Hill Slope | R² |

| EGFR | 25 | 1.1 | 0.99 |

| VEGFR2 | 150 | 0.9 | 0.98 |

| SRC | 800 | 1.0 | 0.97 |

| CDK2 | >10,000 | - | - |

| PKA | >10,000 | - | - |

This data suggests that 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine is a potent inhibitor of EGFR with good selectivity over the other kinases in this panel.

Concluding Remarks

This application note provides a detailed framework for utilizing 6-Bromo-n-(3-nitrophenyl)quinazolin-4-amine in kinase profiling assays. The quinazoline scaffold is a proven pharmacophore for targeting kinases, and a systematic profiling approach is essential for characterizing novel derivatives.[3][4] The luminescence-based assay described here offers a robust, high-throughput method for determining the potency and selectivity of kinase inhibitors.[16][20] Adherence to the principles of careful experimental design, execution, and data analysis will ensure the generation of high-quality, actionable data in the pursuit of novel kinase-targeted therapeutics.

References

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. National Center for Biotechnology Information. [Link]

-

ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. National Center for Biotechnology Information. [Link]

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]

-

ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. National Center for Biotechnology Information. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

-

In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

-

ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. National Center for Biotechnology Information. [Link]

-

Luminescent Assay Kits. BPS Bioscience. [Link]

-

How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Publications. [Link]

-

In vitro kinase assay. Bio-protocol. [Link]

-

Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

In vitro kinase assay. protocols.io. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Kinase Screening Assay Services. Reaction Biology. [Link]

-

Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Center for Biotechnology Information. [Link]

-

The challenge of selecting protein kinase assays for lead discovery optimization. National Center for Biotechnology Information. [Link]

-

In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

-

Prediction of kinase-inhibitor binding affinity using energetic parameters. National Center for Biotechnology Information. [Link]

-

Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Publications. [Link]

-

Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]

-

Small Molecule Drug: 6-BROMO-N-(3-METHYLPHENYL)QUINAZOLIN-4-AMINE. Genophore. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing. [Link]

-

(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

-

6-Bromo-N-(2-methyl-2H-benzo[d][1][2][16]triazol-5-yl)quinolin-4-amine. MDPI. [Link]

-

Rapid profiling of protein kinase inhibitors by quantitative proteomics. National Center for Biotechnology Information. [Link]

-

Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. ResearchGate. [Link]

Sources

- 1. raco.cat [raco.cat]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Kinase-Glo® Luminescent Kinase Assays [promega.sg]

- 17. Promega Kinase-Glo Luminescent Kinase Assay Kinase-Glo Luminescent Kinase | Fisher Scientific [fishersci.ca]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Kinase-Glo® Luminescent Kinase Assays [promega.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. azurebiosystems.com [azurebiosystems.com]

- 25. assayquant.com [assayquant.com]

Troubleshooting & Optimization

Technical Support Center: PD153035 Stability & Handling Guide

[1]

Executive Summary

Is PD153035 stable in cell culture media for 24 hours? Yes, but with a critical caveat regarding physical solubility. Chemically, the quinazoline core of PD153035 is robust and does not significantly degrade via hydrolysis or oxidation within a standard 24-hour incubation at 37°C. However, it is physically unstable in aqueous environments. The primary risk is precipitation (crashing out) upon dilution into media, which reduces the effective concentration and leads to experimental variability.

Part 1: Stability Profile & Technical FAQ

Q1: What is the primary stability risk during a 24-hour experiment?

A: Microprecipitation, not chemical degradation. PD153035 is a hydrophobic quinazoline derivative. While soluble in DMSO, it has extremely poor solubility in water. When a concentrated DMSO stock is added directly to culture media, the sudden shift in polarity can cause the compound to form micro-crystals that are invisible to the naked eye but settle to the bottom of the dish.

-

Consequence: The free drug concentration in the supernatant drops below the IC50 (25–29 pM), leading to "false negative" inhibition results.

-

Mitigation: Ensure the final DMSO concentration is kept constant (typically 0.1%) and vortex media immediately upon addition.

Q2: Does the presence of Serum (FBS) affect stability?

A: Yes, serum acts as a stabilizing buffer. Serum albumin (BSA/HSA) in Fetal Bovine Serum (FBS) binds hydrophobic drugs like PD153035.

-

The Benefit: Albumin acts as a carrier, preventing the drug from precipitating out of solution.

-

The Trade-off: High serum concentrations (10%+) reduce the free fraction of the drug, potentially shifting the effective IC50 higher.

-

Recommendation: For 24-hour assays, use 10% FBS to maintain solubility. If performing short-term signaling assays (<2 hours) in serum-free media, the risk of precipitation is significantly higher.

Q3: Is PD153035 reversible?

A: Yes. Unlike irreversible inhibitors (e.g., Afatinib) that covalently bind Cys797, PD153035 is an ATP-competitive reversible inhibitor .

-

Critical Note: If you wash the cells with drug-free media during the 24-hour period, the inhibitor will diffuse out of the ATP-binding pocket, and EGFR signaling will restore. Do not wash cells unless you intend to study washout/recovery kinetics.

Part 2: Troubleshooting Guide

Common Failure Modes

Use this table to diagnose issues if your Western Blot or proliferation assay fails.

| Symptom | Probable Cause | Technical Fix |

| Crystals visible on cells (40x mag) | "Solvent Shock" : Adding high-concentration stock (e.g., 10mM) directly to static media. | Step-down Dilution : Dilute stock 1:10 in media before adding to the dish. Vortex rapidly during addition. |

| Inconsistent Inhibition (Well-to-Well) | Pipetting Error / Viscosity : DMSO is viscous; small volumes (<1µL) are inaccurate. | Intermediate Stock : Create a 1000x working stock so you can pipette larger volumes (e.g., 10µL into 10mL). |

| Loss of Potency (after 12-24h) | Plastic Adsorption : Hydrophobic drugs stick to polystyrene plates. | Carrier Protein : Ensure media contains at least 0.1% BSA or 1-5% FBS to keep the drug in solution. |

| Unexpected Toxicity | DMSO Toxicity : Final DMSO concentration >0.5%. | Vehicle Control : Always run a "DMSO-only" control. Keep final DMSO <0.1%.[1][2] |

Part 3: Standard Operating Procedure (SOP)

Self-Validating Protocol for 24-Hour Incubation

Stock Preparation (The "Golden Rule")

-

Solvent: 100% Anhydrous DMSO. Never use water or PBS.

-

Concentration: Prepare a 10 mM stock.

-

Storage: Aliquot into small volumes (20-50 µL) and store at -20°C. Avoid freeze-thaw cycles.

The "Step-Down" Dilution Method

To prevent precipitation, do not jump from 100% DMSO to 100% Aqueous Media in one step if using high concentrations (>10 µM).

-

Calculate: Target final concentration (e.g., 100 nM).

-

Intermediate: Dilute 10 mM stock 1:100 in media (not PBS) to create a 100 µM "working solution."

-

Why? The proteins in the media begin to solubilize the drug before it hits the bulk volume.

-

-

Final Addition: Add the working solution to your cell culture dish.

Biological Verification (The Control)

To validate the drug is active after 24 hours:

-

Positive Control: Treat cells with EGF (10-50 ng/mL) for 15 mins at the end of the 24-hour PD153035 incubation.

-

Readout: Western Blot for pEGFR (Tyr1068) or pERK1/2 .

-

Success Criteria: The PD153035 treated sample should show blunted pEGFR signal compared to the "EGF-only" control.

Part 4: Visualizations

Diagram 1: Preparation Workflow & Critical Control Points

This diagram illustrates the correct handling to avoid "Solvent Shock" precipitation.

Caption: Workflow for solubilizing PD153035. The yellow intermediate step is critical for preventing microprecipitation before the drug reaches the cells.

Diagram 2: Mechanism of Action & Target Pathway

Understanding the reversible nature of the binding.

Caption: PD153035 competes with ATP for the binding pocket of EGFR.[3] Because it is reversible, constant presence in the media is required for 24h inhibition.

References

-